yadanziolide A

Description

Significance of Quassinoids in Medicinal Chemistry

Quassinoids are a class of bitter-tasting, degraded triterpenoids found predominantly in plants of the Simaroubaceae family. numberanalytics.com These compounds have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological effects, including anti-malarial, anti-inflammatory, anti-viral, and anti-cancer properties. nih.govbenthamscience.com The intricate molecular structures of quassinoids have made them compelling targets for chemical synthesis and have spurred research into their structure-activity relationships. numberanalytics.comjst.go.jp The discovery of potent anti-leukemic activity in bruceantin, another quassinoid, in the 1970s, significantly boosted interest in this class of molecules as a source of potential therapeutic agents. nih.govbenthamscience.com Over 150 different quassinoids have been isolated and categorized based on their chemical structures and biological activities. nih.govbenthamscience.com

Historical Context of Brucea javanica in Traditional Medicine

Brucea javanica (L.) Merr., also known as "Ya-dan-zi" in Chinese, is a plant with a well-documented history in traditional medicine systems, particularly in China and Southeast Asia. nih.gov Traditionally, various parts of the plant, especially the fruit, have been used to treat a range of ailments including dysentery, malaria, and certain cancers. theferns.infoherbs2000.comprota4u.org The first recorded use of the fruit in Chinese medicine dates back to 1765. herbs2000.com In addition to its use in treating infections and tumors, it has also been employed for conditions like fever, hemorrhoids, and as an insecticide. herbs2000.comprota4u.org The plant is native to Southeast Asia and northern Australia. herbs2000.com

Emergence of Yadanziolide A as a Subject of Scientific Inquiry

This compound was first isolated from the seeds of Brucea javanica. medchemexpress.comtargetmol.com Its emergence as a specific subject of scientific investigation is tied to the broader interest in the bioactive constituents of this medicinal plant. Early research focused on isolating and characterizing the various quassinoids present in Brucea javanica, leading to the identification of this compound and other related compounds like yadanziolide B and C. researchgate.net Initial studies revealed its potential antiviral and antitumor activities, prompting further investigation. medchemexpress.comtargetmol.commedchemexpress.com For instance, this compound demonstrated strong activity against the tobacco mosaic virus. medchemexpress.comtargetmol.commedchemexpress.com More recent preclinical studies have explored its effects on specific cancer types, such as hepatocellular carcinoma, and have begun to elucidate its underlying molecular mechanisms of action. nih.gov

Structure

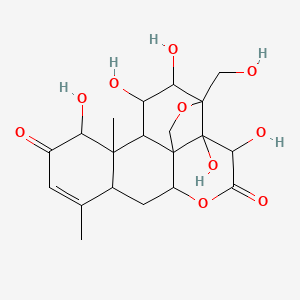

2D Structure

Properties

IUPAC Name |

2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKRGMRXXMDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Investigations of Yadanziolide a and Quassinoid Pathways

Proposed Biosynthetic Origins of Quassinoids from Triterpenoids

The biosynthesis of quassinoids is understood to originate from triterpenoid (B12794562) precursors through a series of complex enzymatic reactions. numberanalytics.comnumberanalytics.com This process involves significant degradation and modification of the initial triterpenoid skeleton. numberanalytics.com

The proposed biosynthetic pathway begins with the common C30 triterpenoid precursor, 2,3-oxidosqualene. researchgate.net This precursor undergoes cyclization by an oxidosqualene cyclase (OSC) to form tirucalla-7,24-dien-3β-ol. researchgate.netnih.gov This initial step is a critical branching point, shared with the biosynthesis of other classes of triterpenoids, such as limonoids. researchgate.netnih.gov This shared origin provides molecular evidence for the evolutionary relationship between these two distinct classes of natural products. nih.gov

Following the formation of the initial triterpenoid scaffold, a series of oxidative reactions occur. numberanalytics.comnumberanalytics.com These transformations are key to the subsequent skeletal rearrangements that define the quassinoid structure. The pathway is believed to proceed through a protolimonoid intermediate, melianol (B1676181). researchgate.netresearchgate.net The formation of melianol from tirucalla-7,24-dien-3β-ol involves sequential oxidations catalyzed by specific enzymes. researchgate.netresearchgate.net

The conversion of the C30 triterpenoid skeleton to the characteristic C20 skeleton of most quassinoids involves the cleavage and loss of the side chain. nih.gov Further modifications, including oxidations, reductions, and rearrangements, lead to the vast structural diversity observed among quassinoids. numberanalytics.comnumberanalytics.com Some quassinoids, known as C19 quassinoids, undergo further degradation from a C20 precursor, involving a 1,2-dioxo intermediate that leads to the loss of a carbon atom. florajournal.com

Table 1: Key Precursors in the Proposed Quassinoid Biosynthetic Pathway

| Precursor Name | Chemical Class | Role in Pathway |

| 2,3-Oxidosqualene | Triterpenoid | Initial C30 precursor. researchgate.net |

| Tirucalla-7,24-dien-3β-ol | Triterpenoid | Product of initial cyclization. researchgate.netnih.gov |

| Melianol | Protolimonoid | Key intermediate shared with limonoid biosynthesis. researchgate.netresearchgate.net |

Enzymatic Transformations and Pathway Elucidation Approaches

The elucidation of the quassinoid biosynthetic pathway relies on identifying and characterizing the specific enzymes that catalyze each step. numberanalytics.com The primary classes of enzymes involved are oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s). numberanalytics.comresearchgate.net

Researchers have employed a combination of metabolome and transcriptome analysis to identify candidate genes involved in quassinoid biosynthesis. nih.gov By correlating the expression levels of specific genes with the accumulation of quassinoid metabolites in different plant tissues, scientists can pinpoint potential biosynthetic genes. nih.gov

The function of these candidate genes is then typically verified through heterologous expression systems, such as in the plant Nicotiana benthamiana. nih.gov In this approach, the genes are transiently expressed, and the resulting enzymatic products are analyzed to confirm their role in the pathway. nih.gov For instance, the co-expression of an oxidosqualene cyclase and specific CYP450s from Ailanthus altissima in N. benthamiana led to the production of the protolimonoid melianol, confirming their roles in the early stages of quassinoid biosynthesis.

The key enzymatic transformations identified so far include:

Cyclization: An oxidosqualene cyclase, identified as a tirucalla-7,24-dien-3β-ol synthase, catalyzes the formation of the initial triterpene scaffold from 2,3-oxidosqualene. nih.gov

Oxidation: A series of cytochrome P450 enzymes are responsible for the subsequent oxidative modifications of the triterpenoid skeleton. numberanalytics.comresearchgate.net For example, two specific CYP450s, AaCYP71CD4 and AaCYP71BQ17, have been shown to convert tirucalla-7,24-dien-3β-ol into melianol. researchgate.net

Further enzymatic steps, including those responsible for the cleavage of the side chain and the intricate rearrangements of the core structure, are still under investigation. nih.gov

Table 2: Characterized Enzymes in Early Quassinoid Biosynthesis

| Enzyme Name | Enzyme Class | Substrate | Product | Source Organism |

| AaTS (formerly AaOSC2) | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | Ailanthus altissima nih.gov |

| AaCYP71CD4 | Cytochrome P450 | Tirucalla-7,24-dien-3β-ol intermediate | Dihydroniloticin intermediate | Ailanthus altissima researchgate.netresearchgate.net |

| AaCYP71BQ17 | Cytochrome P450 | Dihydroniloticin intermediate | Melianol | Ailanthus altissima researchgate.netresearchgate.net |

Genetic and Molecular Biology Research on Quassinoid Biosynthesis

Genetic and molecular biology approaches have been instrumental in unraveling the complexities of quassinoid biosynthesis. uni-hannover.de The lack of comprehensive transcriptomic data for many quassinoid-producing plants, such as Ailanthus altissima (Tree of Heaven), historically hindered research in this area. nih.gov

Recent studies have focused on generating and analyzing transcriptome data from various tissues of these plants to identify biosynthetic gene candidates. nih.gov Co-expression analysis, which identifies genes with similar expression patterns to known pathway genes or in correlation with metabolite accumulation, has been a particularly powerful tool. For example, by analyzing the transcriptome of A. altissima, researchers identified an oxidosqualene cyclase and several cytochrome P450s that were co-expressed with the accumulation of major quassinoids like ailanthone. nih.gov

These genetic studies have provided strong evidence for the long-hypothesized evolutionary link between quassinoid and limonoid biosynthesis. nih.govresearchgate.net The identification of homologous enzymes catalyzing the initial steps to the shared intermediate, melianol, in both pathways confirms this relationship at a molecular level. nih.gov

Future research in this area will likely focus on identifying the genes responsible for the later, more complex, and often species-specific, tailoring steps of quassinoid biosynthesis. nih.gov This includes the enzymes that catalyze the C-4 scission and other skeletal rearrangements that lead to the final, highly diverse quassinoid structures. nih.gov The continued application of advanced molecular biology techniques, including gene silencing and genome editing, will be crucial for fully elucidating these intricate pathways.

Synthetic Strategies Towards Yadanziolide a and Designed Analogues

Considerations in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products like yadanziolide A is a meticulous endeavor that requires careful strategic planning. ias.ac.in These molecules, often characterized by densely packed functional groups and multiple stereocenters, demand a sophisticated approach to their construction. numberanalytics.comrsc.orgrsc.org The primary goal is to devise a route that is not only successful in producing the target molecule but is also efficient, scalable, and allows for the generation of analogues for further study. nih.gov

Retrosynthetic analysis is a foundational problem-solving technique in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. ias.ac.innumberanalytics.com This process of working backward from the final product helps to identify key chemical bonds and strategic disconnections that can simplify the synthetic challenge. numberanalytics.com For a molecule as complex as a quassinoid, this analysis involves dissecting the polycyclic core and identifying key reactions that can form the intricate ring systems. nih.govresearchgate.net The analysis generates a "retrosynthetic tree" of possible precursors, allowing chemists to choose the most viable and efficient synthetic route. ias.ac.in For instance, a common retrosynthetic strategy for the quassinoid core might involve disconnections that lead back to simpler carbocyclic building blocks, which can then be assembled using powerful reactions like the Diels-Alder cycloaddition or various annulation strategies. nih.govresearchgate.netresearchgate.net

Quassinoids are distinguished by their complex three-dimensional structures, containing numerous chiral centers. numberanalytics.com The precise spatial arrangement of atoms is often critical for their biological activity. Therefore, controlling the stereochemistry during synthesis is paramount. numberanalytics.comStereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org In the context of this compound synthesis, this means ensuring that each of the many chiral centers is formed with the correct orientation. numberanalytics.comnih.gov Chemists employ various strategies to achieve this, including the use of chiral starting materials (from the "chiral pool"), chiral auxiliaries, or asymmetric catalysis. ethz.ch

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. Quassinoids are highly oxygenated, meaning they possess multiple functional groups like hydroxyls, ketones, and esters. rsc.orgrsc.org A successful synthesis must selectively manipulate these groups without affecting others. For example, a specific hydroxyl group might need to be oxidized to a ketone without altering other hydroxyl groups elsewhere in the molecule. nih.gov This requires the careful choice of reagents and reaction conditions to achieve the desired transformation, a significant challenge that often necessitates the use of protecting groups to temporarily mask reactive sites. nih.gov

Retrosynthetic Analysis

Synthetic Approaches to Quassinoid Core Structures

The construction of the shared polycyclic motif of quassinoids is the central challenge in their total synthesis. nih.gov Over the past several decades, numerous strategies have been developed to assemble this complex scaffold. nih.gov These approaches often feature key reactions designed to build the multiple ring systems efficiently.

Early strategies often relied on linear sequences, building one ring at a time. More contemporary and efficient approaches aim to construct multiple rings in a few steps. Key reactions that have been successfully employed include:

Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction forms a six-membered ring and can set multiple stereocenters with high control, making it a popular choice for constructing the polycyclic core. researchgate.netresearchgate.net

Annulation Reactions: Various annulation strategies, which involve the formation of a new ring onto an existing one, have been developed. A notable innovation is a hydrogen atom transfer (HAT)-initiated annulation of two unsaturated components to rapidly access the functionalized polycyclic core of quassinoids. nih.govacs.org

Radical-Polar Crossover Annulation: This method provides access to key terpenoid motifs found in quassinoids. nih.gov

Aldol (B89426) Reactions: These reactions are fundamental for forming carbon-carbon bonds and have been used in sequences to build the carbon framework. researchgate.netresearchgate.net

One successful total synthesis of quassin (B1678622), a related quassinoid, was achieved in 14 steps from a commercially available starting material, showcasing an efficient annulation strategy. nih.govacs.org Another approach to the total synthesis of (+)-quassin involved a 28-step sequence using an aldol reaction and an intramolecular Diels-Alder reaction as key steps. researchgate.net These examples underscore the variety of tactics chemists have devised to conquer the complex quassinoid architecture. nih.gov

Semi-Synthetic Modifications and Analog Design

While total synthesis provides a route to the natural product from simple starting materials, semi-synthesis offers a more direct path to novel compounds. numberanalytics.com This approach uses the naturally occurring, and often more abundant, quassinoid as a starting scaffold for chemical modification. mdpi.com This is particularly useful for creating a series of related compounds, or analogues, to probe their biological functions. nih.govub.edu

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key functional groups and structural features required for its activity. researchgate.netcas.cn For example, a series of natural and semi-synthetic quassinoids based on the core structure of glaucarubolone (B1216112) were designed and assessed to investigate their antiproliferative and differentiation-inducing properties. nih.gov These studies revealed that modifications to the ester side chain at the C-15 position significantly impacted activity. nih.gov Such insights are invaluable for designing new compounds with potentially improved potency or more favorable properties. ontosight.ai

Challenges and Innovations in Quassinoid Synthesis

The synthesis of quassinoids remains a significant hurdle in organic chemistry due to several inherent challenges: numberanalytics.comnumberanalytics.com

Structural Complexity: They possess highly intricate, polycyclic carbon skeletons. numberanalytics.comrsc.org

Stereochemical Density: The molecules are rich in stereogenic centers, demanding precise control over their three-dimensional structure. numberanalytics.com

High Degree of Oxygenation: The presence of numerous and varied oxygen-containing functional groups complicates selective chemical transformations. rsc.orgrsc.org

Despite these difficulties, chemists have responded with remarkable innovation. numberanalytics.com Modern synthetic strategies often employ cascade reactions, where multiple bonds are formed in a single operation, to rapidly build molecular complexity. numberanalytics.com Asymmetric synthesis and catalysis have become indispensable tools for controlling stereochemistry. numberanalytics.comnih.gov Furthermore, biomimetic synthesis, which draws inspiration from the natural biosynthetic pathways, offers an efficient conceptual framework for planning synthetic routes. numberanalytics.com The successful enantioselective synthesis of quassin in just 14 steps, utilizing a novel HAT-initiated annulation, highlights the power of these modern approaches to overcome long-standing synthetic challenges and provide access to these biologically important molecules. nih.govacs.org

Preclinical Biological Activities and Therapeutic Potential

Anticancer Efficacy in In Vitro Models

Studies have investigated the effects of yadanziolide A on various cancer cell lines, demonstrating promising in vitro anticancer activities. dntb.gov.uanih.govnih.govmdpi.com

Inhibition of Proliferation in Hepatocellular Carcinoma (HCC) Cell Lines (HepG2, LM-3, Huh-7)

This compound has shown dose-dependent cytotoxic effects on liver cancer cells, including HepG2, LM-3, and Huh-7 cell lines. dntb.gov.uanih.govnih.govmdpi.com At concentrations equal to or greater than 0.1 μM, this compound significantly inhibits the proliferation of these cells. dntb.gov.uanih.govnih.govmdpi.com For instance, a study using a CCK-8 assay demonstrated that while low concentrations (30 nM and 100 nM) did not show significant inhibition in HepG2 and Huh-7 cells, approximately 20% inhibition was observed in LM-3 cells at 100 nM. nih.gov Increasing concentrations of this compound led to a dramatic suppression of cell viability across all tested liver tumor cell lines. nih.gov The IC50 values for HepG2, Huh-7, and LM-3 cells were reported as 300 nM, 362 nM, and 171 nM, respectively, suggesting an optimal concentration range of 0.1–1 μM for inhibiting liver tumor cell proliferation in vitro. nih.gov

| HCC Cell Line | IC50 (nM) |

|---|---|

| HepG2 | 300 |

| Huh-7 | 362 |

| LM-3 | 171 |

Induction of Apoptosis in Liver Cancer Cells

This compound has been shown to induce apoptosis in liver cancer cells. dntb.gov.uanih.govnih.govmdpi.com This is evidenced by an increase in apoptotic cell populations and apoptosome formation. dntb.gov.uanih.govmdpi.com Mechanistically, this compound targets the TNF-α/STAT3 pathway, inhibiting the phosphorylation of STAT3 and JAK2, which in turn activates apoptotic pathways and suppresses tumor cell growth. dntb.gov.uanih.govmdpi.com The induction of apoptosis is a crucial mechanism for eliminating proliferating cells. mdpi.com Studies have demonstrated that this compound induces apoptosis in HCC cells, indicated by significant nuclear fragmentation and altered levels of proteins involved in cell death, such as Caspase-3, Caspase-8, Bax, and Bcl-2. mdpi.com

Suppression of Migration and Invasion in Liver Cancer Cells

Beyond inhibiting proliferation and inducing apoptosis, this compound also significantly reduces the migration and invasion capabilities of liver cancer cells, such as HepG2 cells. dntb.gov.uanih.govnih.govmdpi.com This suggests its potential as an effective inhibitor of hepatocellular carcinoma progression. nih.gov In vitro assays have revealed that this compound significantly inhibits cell migration in a dose-dependent manner in both HepG2 and Huh-7 cells. nih.gov

Cytotoxic Effects on Human Promyelocytic Leukemia (HL-60) Cells

While the primary focus of recent research appears to be on liver cancer, some sources mention the cytotoxic effects of quassinoids, including yadanziolide C (a related compound), on human promyelocytic leukemia (HL-60) cells. medchemexpress.comnih.gov While direct data for this compound's specific cytotoxic effects on HL-60 cells are not explicitly detailed in the provided search results, the presence of related quassinoids with activity against this cell line suggests a potential area for further investigation. Other compounds have shown cytotoxic activity against HL-60 cells with varying IC50 values. medchemexpress.complos.org

Antiviral Activities

This compound has also demonstrated antiviral properties. medchemexpress.commybiosource.comnih.govtargetmol.comresearchgate.net

Inhibition of Tobacco Mosaic Virus (TMV) Replication

This compound, isolated from the seeds of Brucea javanica, has shown strong antiviral activities against the Tobacco Mosaic Virus (TMV). medchemexpress.commybiosource.comnih.govtargetmol.comresearchgate.net Studies screening the anti-TMV activity of various quassinoids from Brucea javanica have identified this compound as having potent activity. nih.govresearchgate.net this compound demonstrated an IC50 value of 5.5 μM against TMV, which was reported to be much more effective than the positive control, ningnanmycin (B12329754) (IC50 = 117.3 μM). nih.govresearchgate.net

| Virus | IC50 (μM) |

|---|---|

| Tobacco Mosaic Virus (TMV) | 5.5 |

Efficacy against other Plant Viruses (e.g., Pepper Mottle Virus)

Active quassinoids extracted from Brucea javanica seeds have been investigated for their antiviral properties against plant viruses. Studies have shown that these compounds can significantly reduce the replication of Tobacco mosaic virus (TMV) in activity-guided assays, demonstrating up to 98.5% reduction at a concentration of 50 μg/mL. researchgate.net While efficacy against Pepper Mottle Virus was not specifically detailed in the reviewed literature, the observed activity against TMV suggests a potential antiviral effect of Brucea javanica quassinoids, including this compound, against other plant viruses.

Potential against RNA Viruses (referencing Yadanziolide B)

Yadanziolide B, a related compound also found in Brucea javanica, is currently under investigation for its potential applications in treating viral infections, particularly those caused by RNA viruses. biosynth.com Research indicates that yadanziolide B primarily acts by interfering with viral replication pathways, exhibiting a unique inhibitory mechanism against specific viral enzymes. biosynth.com This disruption of viral enzyme function can inhibit the replication cycle of RNA viruses, suggesting that yadanziolide B may serve as a lead compound for the development of novel antiviral drugs targeting this class of viruses. biosynth.com

Other Pharmacological Activities (Preclinical)

Antimalarial Activity

The traditional use of Brucea javanica in treating malaria has prompted investigations into the antimalarial activity of its constituents. researchgate.netnih.govnih.govjst.go.jp Quassinoid compounds isolated from B. javanica have demonstrated inhibitory activities against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. researchgate.net this compound has been identified among substances exhibiting antimalarial activity. justia.com

Anti-inflammatory Properties (referencing Yadanziolide B, Yadanziolide T)

Several metabolites from Brucea javanica, including certain yadanziolides, have shown anti-inflammatory properties in preclinical studies. nih.govjst.go.jpresearchgate.net Specifically, Yadanziolide T has been reported to exhibit anti-inflammatory effects. ontosight.ai Yadanziolide B has also been noted for its anti-inflammatory properties. ontosight.ai These findings suggest the potential of yadanziolides B and T as agents for modulating inflammatory responses.

Antibacterial Properties (referencing Yadanziolide B)

Beyond antiviral and anti-inflammatory effects, Yadanziolide B has also been reported to possess antibacterial properties. ontosight.ai This indicates a broader spectrum of antimicrobial activity associated with this yadanziolide congener.

Differentiation-Inducing Properties (referencing Yadanziolide C)

Yadanziolide C, another quassinoid isolated from Brucea javanica, has demonstrated the ability to induce differentiation in cultured human promyelocytic leukemia (HL-60) cells. chemondis.comdcchemicals.comnih.gov This differentiation-inducing property has been a focus of research, suggesting a potential role for yadanziolide C in the context of cancer therapy, particularly in promoting the maturation of leukemia cells. nih.gov Studies have evaluated the potential of isolates from B. javanica, including yadanziolide B, for their ability to induce HL-60 cell differentiation. thieme-connect.com

In Vivo Preclinical Efficacy

In vivo investigations have demonstrated the ability of this compound (Y-A) to inhibit tumor growth and exert beneficial effects on health markers in animal models of liver cancer. These studies are crucial for evaluating the therapeutic potential of compounds before clinical translation.

Orthotopic Liver Cancer Mouse Models

Orthotopic liver cancer mouse models, which involve implanting cancer cells directly into the liver, are considered highly relevant for studying HCC due to their ability to mimic the tumor microenvironment and progression observed in humans. Studies utilizing orthotopic liver cancer models with Hepa1-6 cells have been instrumental in evaluating the in vivo efficacy of this compound. nih.govmdpi.com In these models, mice treated with this compound showed a noteworthy suppression of tumor growth compared to control groups. nih.govmdpi.comresearchgate.net Pathological analysis further revealed significant reductions in liver tumor lesions in the this compound-treated animals. nih.govresearchgate.net

Tumor Growth Inhibition and Health Markers in Animal Models

Treatment with this compound has been shown to effectively inhibit tumor growth in mouse models of liver cancer. nih.govmdpi.comresearchgate.net Beyond its direct impact on tumor size and lesion reduction, this compound treatment also influenced key health markers in these animals. Notably, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes often elevated in cases of liver damage, were observed to normalize with this compound treatment. nih.govresearchgate.net This normalization suggests that, in addition to its anti-tumor effects, this compound may also help reduce liver damage in these preclinical models. The mechanism underlying the anti-tumor activity of this compound is believed to involve the targeting of the TNF-α/STAT3 pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation, which in turn activates apoptotic pathways and suppresses tumor cell growth. nih.govmdpi.comdntb.gov.uanih.gov

While specific quantitative data on tumor volume reduction or precise enzyme level changes were presented visually in the source material, the textual descriptions consistently reported significant tumor growth inhibition and normalization of serum ALT and AST levels in the this compound treatment groups compared to controls. nih.govmdpi.comresearchgate.net

Mechanistic Studies and Molecular Targets of Yadanziolide a

Investigations into Apoptotic Pathways

Studies investigating the effects of yadanziolide A on cancer cells have consistently shown its ability to induce apoptosis. dntb.gov.uanih.govnih.govmdpi.comresearchgate.netx-mol.netglobalauthorid.com This programmed cell death is a critical process for eliminating damaged or cancerous cells. Y-A's pro-apoptotic activity involves the modulation of key proteins and the formation of essential apoptotic complexes.

Activation of Extrinsic Apoptotic Pathways (Caspase-8 Cleavage)

The extrinsic apoptotic pathway is initiated by external signals that trigger death receptors on the cell surface. Activation of this pathway is characterized by the cleavage of Caspase-8, an initiator caspase. Research indicates that this compound treatment leads to increased levels of cleaved Caspase-8 in cancer cells, suggesting the activation of the extrinsic apoptotic pathway. nih.govmdpi.com This activation is a crucial step in transmitting the death signal downstream.

Activation of Intrinsic Apoptotic Pathways (Bcl-2 and Bax Modulation)

The intrinsic apoptotic pathway is primarily controlled by the mitochondria and regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the Bcl-2 family. This compound has been shown to induce changes in the levels of Bcl-2 and Bax proteins. nih.govmdpi.com Specifically, Y-A treatment led to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax. nih.govmdpi.com This modulation shifts the balance towards apoptosis and indicates the activation of the intrinsic apoptotic pathway.

Apoptosome Formation

Apoptosome formation is a critical event in the intrinsic apoptotic pathway, typically occurring after the release of cytochrome c from the mitochondria. This multiprotein complex activates Caspase-9, which in turn activates executioner caspases like Caspase-3, leading to the dismantling of the cell. scielo.org.ar Studies have provided evidence of increased apoptosome formation following treatment with this compound, further supporting its mechanism of inducing programmed cell death. dntb.gov.uanih.govnih.govmdpi.comresearchgate.netx-mol.netglobalauthorid.com

Signaling Pathway Modulation in Cancer

Beyond directly influencing apoptotic machinery, this compound also modulates crucial signaling pathways that are often dysregulated in cancer, most notably the JAK-STAT pathway. dntb.gov.uanih.govnih.govmdpi.comresearchgate.netx-mol.netglobalauthorid.com

Inhibition of JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway plays a significant role in cell growth, survival, and immune response, and its aberrant activation is frequently observed in various cancers. guidetopharmacology.orgoatext.comijbs.comtargetedonc.com this compound has been found to target and inhibit the JAK-STAT pathway. dntb.gov.uanih.govnih.govmdpi.comresearchgate.netx-mol.netglobalauthorid.comresearchgate.net Mechanistically, Y-A targets the TNF-α/STAT3 pathway, which is a key component of JAK-STAT signaling involved in promoting tumor cell growth and survival. dntb.gov.uanih.govnih.govmdpi.comresearchgate.netx-mol.netglobalauthorid.com

Suppression of STAT3 and JAK2 Phosphorylation

Activation of the JAK-STAT pathway typically involves the phosphorylation of JAK kinases, which then phosphorylate STAT proteins, allowing them to dimerize and translocate to the nucleus to regulate gene expression. STAT3 and JAK2 are key players in this pathway, and their aberrant phosphorylation is linked to cancer progression. dntb.gov.uanih.govnih.govmdpi.comglobalauthorid.comresearchgate.net Research indicates that this compound treatment leads to a notable inhibition of STAT3 and JAK2 phosphorylation. dntb.gov.uanih.govnih.govmdpi.comglobalauthorid.comresearchgate.net This suppression of phosphorylation is a primary mechanism by which Y-A inhibits the JAK-STAT pathway, thereby activating apoptotic pathways and suppressing tumor cell growth. dntb.gov.uanih.govnih.govmdpi.comglobalauthorid.com

Targeting TNF-α Signaling Pathway

Research indicates that this compound can influence the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. Studies have shown a significant reduction in TNF-α expression after Y-A treatment in liver cancer cell lines and in mouse models. nih.gov These findings suggest that Y-A may mitigate liver cancer progression, at least in part, by inhibiting the TNF-α/JAK/STAT3 signaling pathway. nih.gov Chronic inflammation, often associated with elevated TNF-α levels, is a known risk factor for liver cancer. nih.gov

RNA Sequencing Analysis of Pathway Enrichment

RNA sequencing analysis has been employed to gain a broader understanding of the cellular pathways affected by this compound treatment. Analysis of liver cancer cell lines treated with Y-A revealed a significant enrichment of the TNF-α signaling pathway. nih.gov This supports the targeted effects of Y-A on inflammatory and proliferative pathways relevant to cancer development and progression. nih.gov

Molecular Docking and Binding Energy Analysis (e.g., with STAT3)

Molecular docking studies have been conducted to investigate the potential binding interactions between this compound and key proteins involved in relevant signaling pathways. Using AutoDock Vina, molecular docking showed that Y-A binds to STAT3 with a binding energy of -7.06 kcal/mol. nih.gov This binding energy value indicates a stable interaction between Y-A and STAT3. nih.gov STAT3 is a transcriptional mediator often excessively activated in cancer, playing a crucial role in tumor cell signaling and the tumor microenvironment. nih.govmdpi.com Targeting STAT3 is considered a therapeutic strategy for suppressing tumor proliferation and enhancing anti-tumor immune responses. nih.gov Further analysis has provided details on the residues involved in the binding interaction between Y-A and STAT3. nih.gov

Viral Replication Interference Mechanisms (referencing Yadanziolide B)

While the primary focus is on this compound, studies on related yadanziolides provide insights into potential mechanisms within this class of compounds. Yadanziolide B, isolated from Toosendan Fructus, has been investigated for its antiviral properties. biosynth.com This compound acts primarily by interfering with viral replication pathways, showcasing an inhibitory mechanism against specific viral enzymes. biosynth.com Yadanziolide B's mode of action involves the disruption of viral enzyme function, thereby inhibiting the replication cycle of the virus, particularly RNA viruses. biosynth.com

Cellular Pathway Modulation in General (referencing Yadanziolide C)

Yadanziolide C, another bioactive diterpenoid isolated from plant species like Isodon, demonstrates diverse biological activities through the modulation of various cellular pathways. biosynth.com It influences cell signaling mechanisms, impacting processes such as apoptosis, cell proliferation, and immune responses. biosynth.com This broad modulation of cellular pathways positions Yadanziolide C as a subject of interest for its potential to alter pathological states and contribute to the understanding of cellular dynamics. biosynth.com

Molecular Mechanisms in Differentiation Induction

The ability of natural products to induce differentiation in cancer cells is a significant area of research in cancer therapy. While specific detailed mechanisms of this compound in differentiation induction were not extensively detailed in the provided search results, the concept of differentiation induction by natural compounds from traditional medicines is a recognized phenomenon in leukemia treatment. researchgate.net Plant extracts and their secondary metabolites can promote cancer cell death through various molecular mechanisms, including inducing programmed cell death like apoptosis. researchgate.net The potential for natural products to selectively target cancer stem cells and induce differentiation is also being explored. researchgate.net

Structure Activity Relationship Sar Studies

SAR of Quassinoids against Tobacco Mosaic Virus (TMV)

Quassinoids have shown potent inhibitory effects against plant viruses, with a particular focus on the Tobacco Mosaic Virus (TMV). jst.go.jpnih.gov SAR studies have aimed to identify which parts of the quassinoid structure are critical for this antiviral activity. researchgate.netdatapdf.com The anti-TMV activity of quassinoids appears to be related to glycosylation, the presence and position of α,β-unsaturated ketone substitutions, the furan (B31954) ring, and the integrity of the A ring. jst.go.jpresearchgate.net Active quassinoids inhibit the replication of TMV genomic and subgenomic RNAs and the synthesis of TMV coat protein in vivo. researchgate.netingentaconnect.com

Role of the α,β-Conjugated Ketone

The α,β-conjugated ketone is another important functional group found in quassinoids. Research suggests that the α,β-conjugated ketone substitution and its substituted position are related to the SAR of quassinoids against TMV. jst.go.jp This structural moiety is often associated with biological activity in various compound classes due to its reactivity. Its specific placement within the quassinoid skeleton influences the potency against TMV. researchgate.netingentaconnect.com

Impact of A Ring Integrity

The integrity of the A ring, one of the fused rings forming the core quassinoid structure, also plays a significant role in the antiviral activity against TMV. researchgate.netingentaconnect.com Maintaining the structural integrity of the A ring appears to be important for optimal anti-TMV effects. Modifications or alterations to this ring can negatively impact the compound's ability to inhibit the virus.

SAR of Quassinoids on Cellular Differentiation Induction

Beyond antiviral activity, some quassinoids have demonstrated the ability to induce cellular differentiation, particularly in cancer cell lines. nih.gov For instance, brusatol, a quassinoid also isolated from Brucea javanica, has been shown to induce differentiation in HL-60 promyelocytic leukemia cells. nih.govresearchgate.net SAR findings in this area indicate that semisynthetic quassinoid analogues with a hydroxylated ring at the beta-position of the ester side chain at C-15 were able to induce cellular differentiation at concentrations lower than those causing cell growth arrest. nih.gov This suggests that specific modifications at the C-15 position can selectively enhance differentiation-inducing properties.

SAR in DNA Synthesis Inhibition and Cytotoxicity

Quassinoids are also known for their cytotoxic effects and their ability to inhibit DNA synthesis, contributing to their anticancer potential. nih.govnih.govukm.my SAR studies have explored the structural features that govern these activities. It has been observed that quassinoids inhibiting DNA synthesis with greater efficacy than reducing cellular viability possessed alkyl substitutions at the alpha-position of the C-15 ester side chain. nih.gov This highlights the importance of the C-15 ester side chain and the nature of substitutions on it for modulating cytotoxicity and DNA synthesis inhibition. The ability of quassinoids to inhibit protein synthesis has also been linked to the structure of the C15 sidechain. nih.gov

Pharmacokinetic (PK) Studies to Support SAR Flow Schemes

Based on the available search information, detailed published studies specifically focusing on pharmacokinetic (PK) studies conducted to support structure-activity relationship (SAR) flow schemes for yadanziolide A, including specific data tables and detailed research findings for this precise application, were not readily found within the scope of the performed searches.

While this compound is recognized as a natural derivative of Brucea javanica and has shown promising biological activities, such as inhibiting proliferation and inducing apoptosis in hepatocellular carcinoma cells nih.govmdpi.com, and its potential as a therapeutic candidate is being explored, limitations in its clinical application due to factors like low bioavailability have been noted mdpi.com.

General concepts of ADME (Absorption, Distribution, Metabolism, and Excretion), which are components of pharmacokinetics, are often considered in drug discovery and SAR studies to understand how structural modifications impact a compound's fate in the body researchgate.netresearchgate.net. Computational approaches, such as those involving Lipinski's rule of five and Veber's rule, can be used to predict pharmacokinetic features and assess drug-likeness researchgate.net. Docking studies can also provide insights into potential interactions, which might inform SAR researchgate.netresearchgate.net. However, specific experimental PK studies designed explicitly to generate data that directly informs and refines SAR flow schemes for this compound were not detailed in the gathered information.

Therefore, while the importance of understanding pharmacokinetics in the context of developing compounds with favorable properties is widely acknowledged in SAR studies nih.govnih.gov, specific detailed research findings and data tables demonstrating how PK studies have been used to support SAR flow schemes for this compound are not available in the provided search results.

This compound, a chemical compound with the molecular formula C₃₂H₄₄O₁₆ and PubChem CID 72956, has been the subject of research investigating its biological activities, particularly in the context of cancer. nih.govnih.gov This research employs a variety of analytical methodologies and assay development techniques to assess its effects on cell behavior and to elucidate the underlying mechanisms.

Analytical Methodologies and Assay Development in Yadanziolide a Research

Future Research Directions and Translational Perspectives

Exploration of Additional Pharmacological Targets and Signaling Pathways

Current research indicates that Yadanziolide A exerts anti-tumor effects, notably by inducing apoptosis and inhibiting STAT3 signaling in hepatocellular carcinoma (HCC) cells, both in vitro and in vivo. nih.govplantaedb.com Mechanistically, Y-A has been shown to target the TNF-α/STAT3 pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation. nih.govplantaedb.com This inhibition is linked to the activation of apoptotic pathways and suppression of tumor cell growth. plantaedb.com

Despite these findings, a comprehensive understanding of Y-A's molecular mechanism, particularly how it modulates STAT3 and its broader impact on other signaling pathways crucial for cancer progression and metastasis, remains an important area for future investigation. nih.gov Given that other metabolites from Brucea javanica have been reported to influence pathways such as PI3K/Akt and JNK, exploring potential interactions or effects of Y-A on these or other related pathways could reveal additional therapeutic mechanisms and potential applications. Future studies should aim to identify novel direct or indirect targets of Y-A beyond the JAK-STAT pathway, potentially utilizing high-throughput screening and proteomic approaches to map its full spectrum of cellular interactions.

Development of Novel Synthetic Analogues with Enhanced Potency or Specificity

The development of novel synthetic analogues of this compound represents a significant avenue for future research aimed at enhancing its therapeutic properties. The complex chemical structure of yadanziolides, featuring a macrocyclic lactone backbone, provides a scaffold for structural modifications. Understanding the relationship between the chemical structure and biological activity (structure-activity relationship, SAR) is crucial for designing derivatives with improved potency, specificity, bioavailability, or reduced toxicity.

Research into related yadanziolides and their analogues has already revealed a range of biological activities, suggesting that modifications to the core structure can influence their pharmacological profiles. The isolation of new yadanziolide variants from Brucea species, some of which exhibit cytotoxic activities, further supports the potential for discovering or designing analogues with superior properties. Future efforts should focus on targeted synthesis of Y-A derivatives, guided by computational modeling and SAR studies, to create compounds with optimized interactions with specific pharmacological targets and enhanced therapeutic efficacy. Synthetic studies towards quassinoid natural products, the class to which this compound belongs, are ongoing, providing a basis for developing efficient synthetic routes to access novel analogues.

Detailed Elucidation of Biosynthetic Pathways for Sustainable Production

This compound is a natural product isolated from Brucea javanica. While Brucea javanica is known to be rich in quassinoids and other bioactive constituents, the detailed biosynthetic pathway leading to the formation of this compound has not been fully elucidated. Understanding the enzymatic steps and genetic machinery involved in its biosynthesis is critical for developing sustainable and scalable production methods.

Elucidating the biosynthetic pathway would enable approaches such as metabolic engineering of the native plant or heterologous expression in microbial or plant cell culture systems. This could potentially lead to higher yields and more consistent production of Y-A compared to traditional extraction from wild-harvested or cultivated plants. Research into the biosynthesis of other plant natural products, such as the elucidation of gene clusters for withanolide biosynthesis for efficient biomanufacturing, provides a roadmap for similar studies on this compound. Future research should focus on identifying the genes and enzymes involved in the Y-A biosynthetic pathway, which could pave the way for engineered biosynthesis and sustainable production to meet potential future demand.

Advanced Preclinical Models and Pharmacological Profiling

Preclinical evaluation is a critical step in the drug development pipeline. While this compound has shown efficacy in an orthotopic liver cancer mouse model nih.govplantaedb.com, further advanced preclinical studies are necessary to comprehensively assess its pharmacological profile and predict its behavior in humans.

Future preclinical research should incorporate advanced in vitro and in vivo models to gain deeper insights into Y-A's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential for drug interactions. Advanced in vitro systems, such as organ-on-a-chip models, can more closely mimic human physiology than traditional cell cultures and animal models, potentially improving the predictability of preclinical findings and reducing attrition rates in clinical trials. Utilizing tissue engineering and 3D in vitro modeling can further enhance the relevance of preclinical assessments. Comprehensive pharmacological profiling in these advanced models will be essential to fully characterize Y-A's activity across different cancer types or other potential indications, understand its dose-response relationships, and evaluate its efficacy in combination with existing therapies. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental approaches is a powerful strategy to accelerate the drug discovery and development process for compounds like this compound. Computational methods offer significant potential to speed up various stages, from target identification to lead optimization and preclinical prediction.

Molecular docking studies have already been employed to show that Y-A binds to STAT3 nih.gov, illustrating the utility of computational tools in understanding its interactions with specific targets. Future research can leverage a wider range of computational techniques, including virtual screening of compound libraries to identify potential analogues or synergistic agents, molecular dynamics simulations to study the binding stability and conformational changes upon Y-A interaction with its targets, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess potential pharmacokinetic and toxicity profiles early in the development process. Integrating these computational predictions with experimental validation through in vitro and in vivo studies will enable a more efficient and informed approach to developing this compound or its derivatives as therapeutic agents. High-throughput screening combined with computational modeling can facilitate a deeper understanding of molecular interactions and accelerate the identification of promising candidates.

Q & A

Q. How to structure a research proposal on this compound for ethical review boards?

- Include:

- Hypothesis-driven aims (e.g., “Evaluate this compound’s synergy with cisplatin”).

- Detailed methodology (ISO-compliant protocols for animal studies).

- Risk mitigation (toxicity screening, adverse event reporting).

- Data management plans (RAW files, metadata repositories).

- Reference guidelines: CONSORT for preclinical studies, ARRIVE 2.0 for animal research .

Q. Tables for Methodological Reference

| Analytical Technique | Key Parameters | Validation Criteria |

|---|---|---|

| LC-MS | Column: C18; Flow rate: 0.3 mL/min | Resolution ≥1.5; RSD ≤5% (peak area) |

| NMR | Solvent: CDCl3; Frequency: 600 MHz | Signal-to-noise ratio ≥100:1 |

| HPLC-UV | Detection: 254 nm; Injection: 10 µL | Column efficiency (N) >2000 plates/m |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.